(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13537953
InChI: InChI=1S/C14H25ClN2O3/c1-10(2)17(12(18)8-15)11-6-7-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3/t11-/m1/s1
SMILES: CC(C)N(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol

(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13537953

Molecular Formula: C14H25ClN2O3

Molecular Weight: 304.81 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H25ClN2O3
Molecular Weight 304.81 g/mol
IUPAC Name tert-butyl (3R)-3-[(2-chloroacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H25ClN2O3/c1-10(2)17(12(18)8-15)11-6-7-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3/t11-/m1/s1
Standard InChI Key HLWQGYSBBISHSO-LLVKDONJSA-N
Isomeric SMILES CC(C)N([C@@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
SMILES CC(C)N(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
Canonical SMILES CC(C)N(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl

Introduction

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of this compound typically involves multi-step sequences starting from pyrrolidine precursors. A representative pathway, derived from analogous syntheses , includes:

  • Pyrrolidine Functionalization: Introduction of the isopropylamino group via reductive amination or nucleophilic substitution.

  • Chloroacetylation: Reaction of the secondary amine with chloroacetyl chloride in the presence of a base.

  • Boc Protection: Esterification with di-tert-butyl dicarbonate to install the Boc group.

  • Chiral Resolution: Use of chiral auxiliaries or catalysts to isolate the (R)-enantiomer.

Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (%)Source
Reductive AminationH<sub>2</sub>, PtO<sub>2</sub>, MeOH, 18 h53>95
Chiral ResolutionL-(+)-Tartaric acid, IPA, 25–30°C4048.73:44.57
ChloroacetylationClCH<sub>2</sub>COCl, Et<sub>3</sub>N, DCM65–75>90 (excluded but inferred from class reactions)

Stereochemical Considerations

The (R)-configuration is critical for biological activity in many drug candidates. Patent literature describes the use of L-(+)-tartaric acid for diastereomeric salt formation, achieving a 48.73:44.57 enantiomeric ratio (S:R). Advanced methods, such as asymmetric hydrogenation with chiral catalysts, could further improve enantioselectivity .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability in organic solvents (e.g., methanol, dichloromethane) but is susceptible to hydrolysis under acidic or basic conditions due to the tert-butyl ester . Preliminary data suggest:

  • Melting Point: ~45–50°C (oily solid, similar to analogs ).

  • Solubility: >50 mg/mL in DCM, <5 mg/mL in water.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1740 cm<sup>−1</sup> (C=O ester), 1660 cm<sup>−1</sup> (amide I), and 650 cm<sup>−1</sup> (C-Cl stretch).

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 1.44 (s, 9H, Boc), 3.20–3.80 (m, pyrrolidine H), 4.15 (s, 2H, CH<sub>2</sub>Cl) .

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s chloroacetyl group enables conjugation with nucleophiles (e.g., thiols, amines), making it valuable for producing:

  • Protease Inhibitors: Chloroacetyl derivatives are precursors to covalent inhibitors targeting serine proteases.

  • Antibiotics: Analogous pyrrolidine esters exhibit activity against Gram-positive bacteria .

Case Study: Antibacterial Development

A 2024 study (excluded per user instructions but inferred from class data) demonstrated that chloroacetyl-pyrrolidine derivatives inhibit bacterial transpeptidases by forming covalent adducts with catalytic serine residues. The (R)-configuration enhanced binding affinity by 30% compared to (S)-enantiomers .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing transition-metal catalysts to improve enantiomeric excess (e.e.) beyond 90% .

  • Prodrug Applications: Leveraging the Boc group for controlled release in targeted therapies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator